2-oxo-2H-chromene-3-carbothioamide
Overview
Description
2-Oxo-2H-chromene-3-carbothioamide is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological and physicochemical properties
Mechanism of Action
Mode of Action
It has been suggested that the compound may undergo intramolecular reactions under certain conditions . More detailed studies are required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
It’s known that the compound can undergo intramolecular reactions , which could potentially influence various biochemical pathways
Biochemical Analysis
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-oxo-2H-chromene-3-carbothioamide at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is hypothesized that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2H-chromene-3-carbothioamide typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with thioamide derivatives. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst. For instance, a common method involves the use of piperidine as a catalyst in ethanol under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green synthesis approaches, such as using dual-frequency ultrasonication, have also been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thioamide position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
2-Oxo-2H-chromene-3-carbothioamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Oxo-2H-chromene-3-carbonitrile: Known for its antimicrobial and antifungal activities.
2-Oxo-2H-chromene-3-carboxamide: Exhibits anti-inflammatory and anticancer properties.
2-Oxo-2H-chromene-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness: 2-Oxo-2H-chromene-3-carbothioamide stands out due to its unique thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
2-oxochromene-3-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c11-9(14)7-5-6-3-1-2-4-8(6)13-10(7)12/h1-5H,(H2,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHJYDSWYAVKNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354481 | |
Record name | 2-oxo-2H-chromene-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69015-65-2 | |
Record name | 2-oxo-2H-chromene-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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